(S)-3-Isopropoxypyrrolidine hydrochloride
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Overview
Description
(S)-3-Isopropoxypyrrolidine hydrochloride is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with an isopropoxy group, and it exists as a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isopropoxypyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an isopropyl alcohol derivative reacts with the pyrrolidine ring under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Isopropoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-Isopropoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-3-Isopropoxypyrrolidine hydrochloride: The enantiomer of (S)-3-Isopropoxypyrrolidine hydrochloride, which may exhibit different biological activities and properties.
3-Isopropoxypyrrolidine: The non-chiral form of the compound, lacking the specific stereochemistry of the (S)-enantiomer.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents, such as 3-methoxypyrrolidine or 3-ethoxypyrrolidine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its enantiomers and other pyrrolidine derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3S)-3-propan-2-yloxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
JOGXKGOBZMKISK-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)O[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)OC1CCNC1.Cl |
Origin of Product |
United States |
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